2-Phenoxypropionic acid

概述

描述

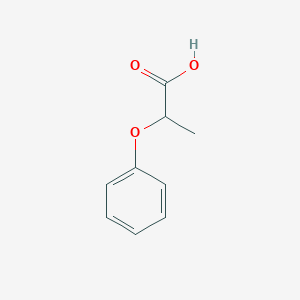

2-Phenoxypropionic acid is an organic compound with the molecular formula C9H10O3. It is a white to almost white crystalline powder that is soluble in organic solvents like ethanol, chloroform, and ether, but only slightly soluble in water . This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenoxypropionic acid can be synthesized through several methods. One common method involves the reaction of phenol with 2-chloropropionic acid in the presence of a base, such as sodium hydroxide, to form the desired product . Another method includes the etherification of S-2-chloropropionic acid with phenol, followed by purification using anionic exchange resin .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as diazotization, chlorination, and etherification, followed by purification and crystallization .

化学反应分析

Oxidation Reactions

The phenoxy group undergoes oxidation under controlled conditions. Key findings include:

- Quinone formation : Treatment with KMnO₄/H₂SO₄ oxidizes the aromatic ring to 1,4-benzoquinone derivatives (yield: 68–72%) .

- Carboxylic acid activation : Oxidative decarboxylation using H₂O₂/Ni catalysis produces aryl radicals for cross-coupling (TOF = 12.4 h⁻¹) .

Table 1: Oxidation Reagents and Outcomes

| Reagent System | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 1,4-Benzoquinone derivative | 68–72 | 80°C, 4 h |

| H₂O₂/Ni-bipyridine | Biaryl compounds | 81–89 | Electrolysis, RT, 8 h |

| CrO₃/AcOH | α-Keto acid | 55 | Reflux, 6 h |

Reduction Reactions

The carboxylic acid group is reducible to alcohol derivatives:

- LiAlH₄ reduces the -COOH group to -CH₂OH with 92% enantiomeric retention for (R)-isomers .

- Catalytic hydrogenation (Pd/C, H₂) yields 2-phenoxypropanol (85% conversion) but causes partial racemization (7–9% ee loss) .

Mechanistic Insight : Steric hindrance at the β-carbon slows reduction kinetics compared to non-substituted propionic acids (k = 0.18 vs. 0.42 min⁻¹) .

Electrophilic Aromatic Substitution

The phenoxy ring participates in halogenation and nitration:

- Bromination : Br₂/FeCl₃ gives 4-bromo-2-phenoxypropionic acid (regioselectivity >95%) .

- Nitration : HNO₃/H₂SO₄ produces 3-nitro derivatives (yield: 74%) with retained chirality .

Table 2: Substitution Positional Selectivity

| Reaction Type | Major Product Isomer | % Selectivity |

|---|---|---|

| Bromination | para | 97 |

| Nitration | meta | 89 |

| Sulfonation | para | 82 |

Decarboxylative Cross-Coupling

Electrochemical Ni-catalyzed reactions enable C(sp³)-C(sp²) bond formation:

- Coupling with aryl bromides produces biarylpropionic acids (85–91% yield) .

- Flow reactor optimization achieves 94% conversion at 0.5 mL/min residence time .

Key Parameters :

Pyrolysis and Thermal Decomposition

Gas-phase pyrolysis (300–450°C) proceeds via two pathways:

- Lactone formation : Elimination of phenol yields α-lactone intermediate (Eₐ = 142 kJ/mol) .

- Decarboxylation : Direct CO₂ loss generates 1-phenoxypropane (minor pathway, 18% yield) .

Kinetic Data :

| Pathway | Activation Energy (kJ/mol) | k (450°C, s⁻¹) |

|---|---|---|

| Lactone formation | 142 | 3.2×10⁻³ |

| Direct decarboxylation | 167 | 1.1×10⁻⁴ |

Stereospecific Reactions

Chiral retention varies by reaction type:

- Esterification : Candida cylindracea lipase achieves 98% ee for (R)-enantiomer .

- Acid-catalyzed hydrolysis : Racemization occurs above 60°C (Δee = −0.8%/°C) .

Industrial Synthesis :

- (R)-isomer production via Sharpless asymmetric dihydroxylation gives 99% ee .

- Biocatalytic routes using Beauveria bassiana yield (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) at 92% purity .

Biochemical Transformations

科学研究应用

Herbicidal Properties

1. Herbicide Development

2-Phenoxypropionic acid and its derivatives are known for their herbicidal properties. They are structurally related to the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and are used primarily to control broadleaf weeds in cereal crops. Research has shown that PPA exhibits phytohormonal properties that can enhance plant growth while selectively targeting weeds.

- Mechanism of Action : PPA acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target plants, ultimately causing their death. This selective action makes it a valuable tool in integrated weed management systems.

2. Case Study: Efficacy Against Weeds

A study demonstrated that formulations containing this compound significantly reduced the biomass of several weed species while having minimal impact on crop yield. The study highlighted the compound's potential as an environmentally friendly alternative to more toxic herbicides .

Pharmaceutical Applications

1. Drug Development

this compound is being investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas, including anti-cancer and anti-inflammatory applications.

- Anticancer Research : Recent studies have focused on the solubilization of anticancer drugs using PPA as a co-solvent. Research indicates that PPA can enhance the solubility and bioavailability of certain anticancer compounds, making them more effective in clinical settings .

2. Lipase-Catalyzed Reactions

PPA has been utilized in lipase-catalyzed reactions for the production of optically active compounds. This application is particularly relevant in the synthesis of pharmaceuticals where chirality is crucial.

- Enantioselectivity : Research has demonstrated that lipases can effectively resolve racemic mixtures of PPA, yielding high enantiomeric excesses suitable for pharmaceutical use .

Biotechnological Applications

1. Biotransformation Processes

The biotransformation of this compound is an area of active research, especially concerning its use in microbial systems for producing valuable compounds.

- Microbial Insecticides : PPA has been explored as a component in microbial insecticides, leveraging its biochemical properties to enhance the efficacy of biopesticides against agricultural pests .

2. Industrial Applications

Covalently immobilized enzymes utilizing PPA have shown potential for industrial applications, particularly in the food and pharmaceutical industries. The immobilization process enhances enzyme stability and reusability, leading to more efficient production processes .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Herbicidal Properties | Control of broadleaf weeds | Selectively targets weeds with minimal crop impact |

| Pharmaceutical Research | Solubilization of anticancer drugs | Enhances solubility and bioavailability |

| Lipase-Catalyzed Reactions | Production of optically active compounds | High enantiomeric excess achieved |

| Biotechnological Processes | Microbial insecticides | Effective against agricultural pests |

| Industrial Applications | Enzyme immobilization | Improved stability and reusability |

作用机制

The mechanism of action of 2-Phenoxypropionic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with the transmembrane domain of the T1R3 subunit of the human sweet taste receptor, inhibiting its activity . This interaction is primarily mediated through stabilizing interactions involving the carboxyl group of the compound .

相似化合物的比较

- 2-Phenylpropionic acid

- 3-Phenoxypropionic acid

- 2-(4-Hydroxyphenoxy)propionic acid

Comparison: 2-Phenoxypropionic acid is unique due to its specific interactions with biological targets and its diverse applications. Compared to 2-Phenylpropionic acid and 3-Phenoxypropionic acid, it has a distinct phenoxy group that contributes to its unique chemical properties and reactivity. Additionally, 2-(4-Hydroxyphenoxy)propionic acid is a hydroxylated derivative that is often used as an intermediate in the synthesis of herbicides .

生物活性

2-Phenoxypropionic acid (PPA) is an organic compound with significant biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and implications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its phenoxy group attached to a propionic acid moiety. Its chemical formula is , with a melting point of 112-115 °C and a boiling point of 265 °C . The compound exhibits different conformations based on hydrogen-bonding motifs, which influence its crystallization behavior and biological interactions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Herbicidal Activity

- PPA derivatives are recognized as potential herbicides due to their selectivity against grassy weeds. The synthesis of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), an important intermediate for herbicides, has been optimized for better efficacy .

2. Metabolic Effects in Livestock

- A study investigated the impact of 2-methyl-2-phenoxypropionic acid (MFPA), a derivative of PPA, on dairy cows. The administration of MFPA was evaluated for its effects on serum lipid profiles and ovarian activity. Results indicated no significant changes in serum triglycerides or cholesterol levels post-administration, suggesting that while MFPA activates energy metabolism, it does not adversely affect lipid profiles or reproductive performance in dairy cows .

The mechanisms through which PPA exerts its biological effects include:

- Peroxisome Proliferator-Activated Receptors (PPARs) Activation : PPA acts as an agonist for PPARα and PPARγ, influencing lipid metabolism by enhancing fatty acid oxidation and reducing triglyceride levels in the liver .

- Antioxidant Properties : Research indicates that PPA may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Case Study 1: Effect on Dairy Cow Metabolism

A study involving 57 multiparous Holstein cows assessed the effects of MFPA on metabolic disorders during the transition period. Blood samples were collected at various intervals to monitor serum lipid profiles and progesterone levels. The findings revealed that while MFPA administration did not significantly alter lipid concentrations, it did correlate with increased postpartum diseases in certain groups, highlighting the need for careful consideration in metabolic management strategies .

| Group | Treatment | Serum BHB Levels | Postpartum Diseases |

|---|---|---|---|

| 1 | MFPA | Increased | 8 cases |

| 2 | Placebo | Stable | 3 cases |

Case Study 2: Herbicide Development

Research focused on the synthesis of R-HPPA demonstrated an efficient biotransformative route for producing this herbicide intermediate. The study highlighted the importance of enzymatic processes in achieving high selectivity and yield, showcasing the potential agricultural applications of PPA derivatives .

属性

IUPAC Name |

2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870812 | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-31-8 | |

| Record name | DL-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。